molecular formula C9H11Cl2NS B2947404 {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine CAS No. 27955-90-4

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine

Cat. No.: B2947404
CAS No.: 27955-90-4
M. Wt: 236.15
InChI Key: WGBDTPPGAOCRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine is a chemical compound with the molecular formula C9H11Cl2NS and a molecular weight of 236.16 g/mol . It is characterized by the presence of a dichlorobenzyl group attached to a thioethylamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thioethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thioethylamine moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3,4-Dichlorophenyl)thio]ethyl}amine
  • {2-[(3,4-Dichlorobenzyl)thio]propyl}amine
  • {2-[(3,4-Dichlorobenzyl)thio]methyl}amine

Uniqueness

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine is unique due to its specific combination of a dichlorobenzyl group and a thioethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NS/c10-8-2-1-7(5-9(8)11)6-13-4-3-12/h1-2,5H,3-4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBDTPPGAOCRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCCN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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